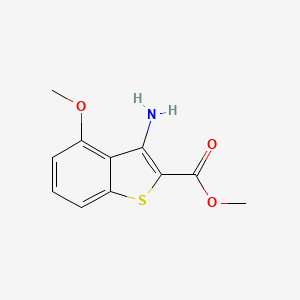
N-(1-Phenyl-vinyl)-acetamide
Description
N-(1-Phenyl-vinyl)-acetamide is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1-phenylethenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-7H,1H2,2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRNQIKIVWWFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437881 | |
| Record name | N-(1-Phenyl-vinyl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57957-24-1 | |
| Record name | N-(1-Phenyl-vinyl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-(1-Phenylvinyl)acetamide a challenging substrate in asymmetric hydrogenation reactions?
A1: N-(1-Phenylvinyl)acetamide possesses a less activated double bond compared to substrates like α-(acylamino)acrylates or itaconic acid derivatives. This makes achieving high enantioselectivity in asymmetric hydrogenation reactions more difficult. []
Q2: How do "PhthalaPhos" ligands improve the enantioselectivity of rhodium-catalyzed hydrogenation of N-(1-Phenylvinyl)acetamide?
A2: PhthalaPhos ligands are binol-derived chiral monophosphites containing a phthalic acid diamide group. These ligands, when complexed with rhodium, exhibit improved enantioselectivity compared to their monodentate counterparts. This enhancement is attributed to hydrogen-bonding interactions between the diamide group of the ligand and the substrate, effectively orienting the substrate for more selective hydrogen addition. []
Q3: Can chiral olefins be used as steering ligands in asymmetric hydrogenations of N-(1-Phenylvinyl)acetamide?
A3: Yes, research has shown that iridium(I) complexes containing chiral (10-menthyloxy-5H-dibenzo[a,d]cyclohepten-5-yl)diphenylphosphane ligands, where the chirality originates from the olefinic menthyloxy substituent, can achieve moderate enantioselectivity (up to 60% ee) in the hydrogenation of N-(1-Phenylvinyl)acetamide. This represents a novel approach to using chiral olefins as steering ligands in such reactions. []
Q4: What is the influence of the substituent on the phosphorus atom of the 2-(1S)-camphanoyloxy-2′-phosphanylbiphenyl ligand on its performance in rhodium-catalyzed asymmetric hydrogenation of N-(1-Phenylvinyl)acetamide?
A4: While the provided research [] doesn't explicitly investigate the effect of different substituents on the phosphorus atom of the 2-(1S)-camphanoyloxy-2′-phosphanylbiphenyl ligand for the hydrogenation of N-(1-Phenylvinyl)acetamide, it showcases the potential of these ligands in asymmetric catalysis. Further research exploring variations in the phosphorus substituent could provide valuable insights into its impact on enantioselectivity and catalytic activity.
Q5: Does the size of the R-oxy group on POP ligands affect their performance in the asymmetric hydrogenation of N-(1-Phenylvinyl)acetamide?
A5: Yes, studies [] have demonstrated that both the enantioselectivity and catalytic activity of chiral cationic rhodium complexes with POP ligands are significantly affected by the size of the R-oxy group (methoxy or triphenylmethoxy). Larger R-oxy groups generally lead to higher enantioselectivity but also slower reaction rates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


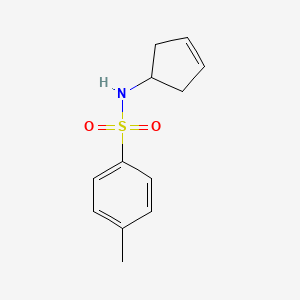

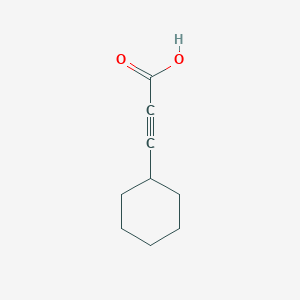

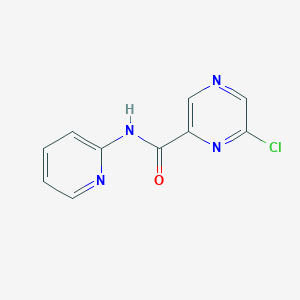
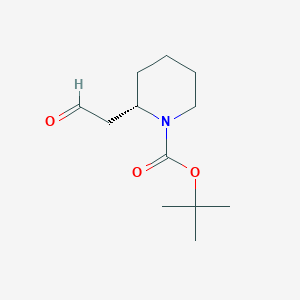




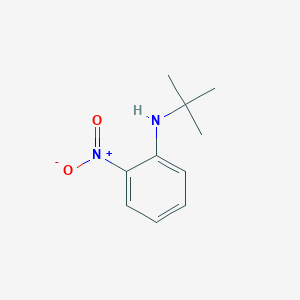
![Pyrido[2,3-b]pyrazin-8-amine](/img/structure/B1610287.png)
![Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine](/img/structure/B1610288.png)
